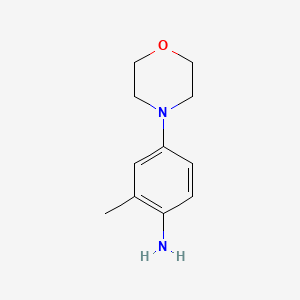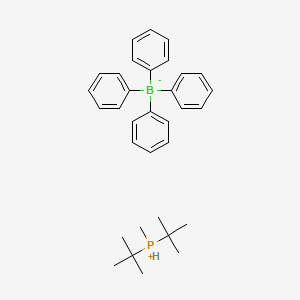
Di-tert-butylmethylphosphonium Tetraphenylborate
Übersicht
Beschreibung
Di-tert-butylmethylphosphonium Tetraphenylborate is a chemical compound with the molecular formula C33H42BP and a molecular weight of 480.48 . It is a solid at 20 degrees Celsius and is sensitive to light and air . It is often used in proteomics research .
Molecular Structure Analysis
The molecular structure of Di-tert-butylmethylphosphonium Tetraphenylborate consists of 33 carbon atoms, 42 hydrogen atoms, 1 boron atom, and 1 phosphorus atom .Physical And Chemical Properties Analysis
Di-tert-butylmethylphosphonium Tetraphenylborate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Wissenschaftliche Forschungsanwendungen
Synthesis and Magnetic Behavior
High nuclearity metal phosphonate cages synthesized using substituted phenyl and benzyl phosphonate ligands exhibit interesting magnetic properties. These complexes show a mix of antiferromagnetic and ferromagnetic interactions, providing insights into single molecular magnetic materials' design and function (Sheikh et al., 2014).
Reaction Studies
The reactions of tert-Butyl Phosphoramidites with carbon tetrachloride and chloroform demonstrate the formation of intermediate quasiphosphonium compounds. This process is essential for understanding the reactivity of phosphonium and phosphonate compounds in the presence of halogen sources (Sal’keeva et al., 2003).
Reduction of Organic Compounds
Butyltriphenylphosphonium tetraborate has been identified as a selective and versatile reducing agent. It is effective for reducing aldehydes, ketones, carboxylic acid chlorides, aryl azides, and aroyl azides to their corresponding alcohols, amines, and amides (Hajipour & Mallakpour, 2001).
Electrochemical Properties
The development of a new carbon paste electrode using a decyl(tri-tert-butyl)phosphonium tetrafluoroborate binder for studying redox properties of coordination polymers shows the potential for advancing electrochemical analysis methods (Shekurov et al., 2016).
Ion-Selective Sensors
The use of di-(2-ethylhexyl)phosphoric acid and dibutyl(butyl)phosphonate in PVC-based membranes for creating VO(2+)-selective sensors demonstrates the application of phosphonate compounds in environmental monitoring and analysis (Jain et al., 1998).
Anion Recognition
Phosphonium calix[4]arenes substituted at the narrow rim with charged phosphonium groups have been synthesized and characterized for their anion recognition capabilities. These compounds exhibit strong interactions with lipophilic anions, highlighting their potential use in sensing applications (Pomecko et al., 2010).
Eigenschaften
IUPAC Name |
ditert-butyl(methyl)phosphanium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C9H21P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8(2,3)10(7)9(4,5)6/h1-20H;1-7H3/q-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPICDLFVQCUBQN-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630926 | |
| Record name | Di-tert-butyl(methyl)phosphanium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butylmethylphosphonium Tetraphenylborate | |
CAS RN |
853073-44-6 | |
| Record name | Di-tert-butyl(methyl)phosphanium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



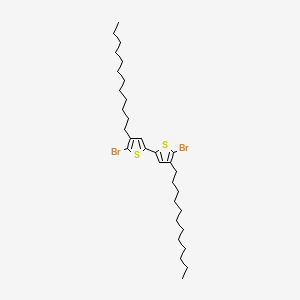
![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/no-structure.png)
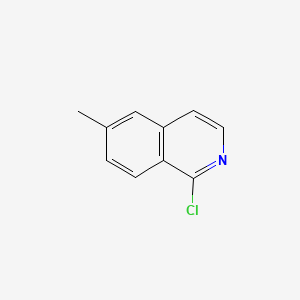
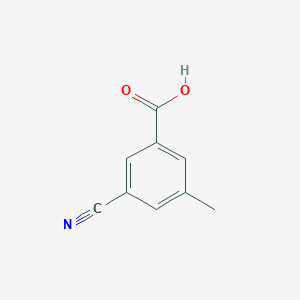
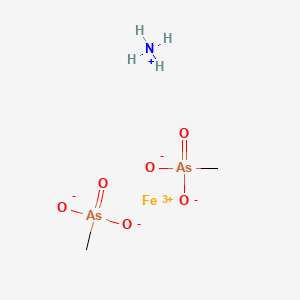
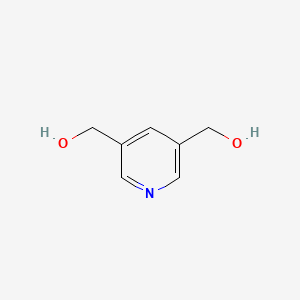
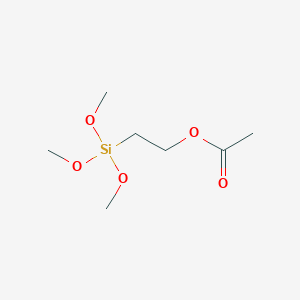
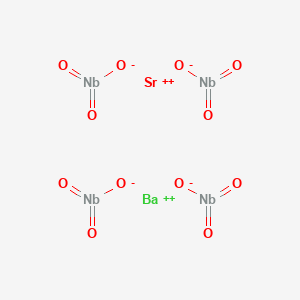
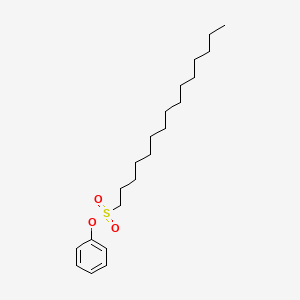
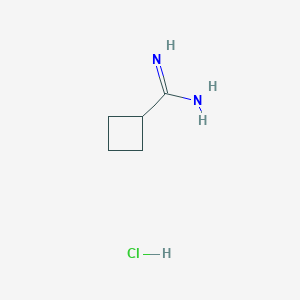
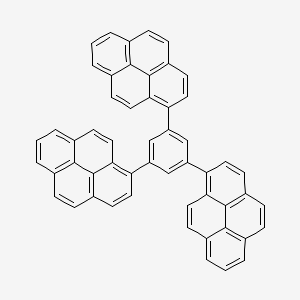

![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)
